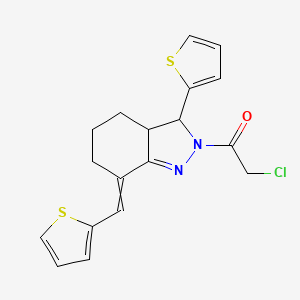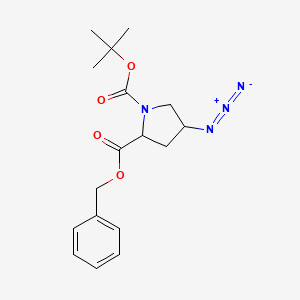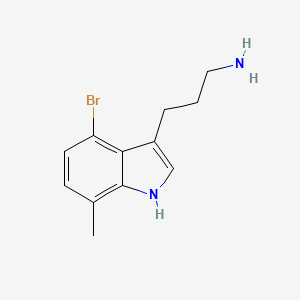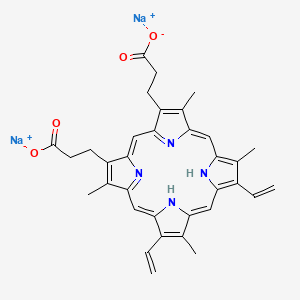
Protoporphyrin IX (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protoporphyrin IX (disodium) is an organic compound classified as a porphyrin. It plays a crucial role in living organisms as a precursor to other essential compounds like heme and chlorophyll . Protoporphyrin IX (disodium) is a deeply colored solid that is not soluble in water. It contains a porphine core, a tetrapyrrole macrocycle with a marked aromatic character .
Preparation Methods
Synthetic Routes and Reaction Conditions
Protoporphyrin IX (disodium) can be synthesized through various methods. One common preparation method involves heating urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide . Another method includes the alcohol acid reaction of protoporphyrin, absolute methanol, and concentrated sulfuric acid under ultrasound conditions to obtain protoporphyrin diester. This diester is then subjected to a saponification reaction with sodium hydroxide methanol solution and methylbenzene under ultrasound conditions to yield protoporphyrin disodium .
Industrial Production Methods
Industrial production methods for protoporphyrin IX (disodium) often involve large-scale chemical synthesis. These methods are continuously being refined to improve efficiency and meet the demands of various fields .
Chemical Reactions Analysis
Types of Reactions
Protoporphyrin IX (disodium) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of protoporphyrin IX can lead to the formation of heme, while reduction reactions can yield various reduced porphyrin derivatives .
Scientific Research Applications
Protoporphyrin IX (disodium) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action for protoporphyrin IX (disodium) is rooted in its role as a photosensitizer. When administered to a patient, the compound accumulates preferentially in cancerous or abnormal cells. After sufficient accumulation, the targeted area is exposed to a specific wavelength of light, usually in the red spectrum. This exposure initiates a photochemical reaction leading to the formation of cytotoxic compounds, which induce cell death .
Comparison with Similar Compounds
Protoporphyrin IX (disodium) can be compared with other similar compounds such as heme, chlorophyll, and other porphyrins. While all these compounds share a similar porphine core structure, protoporphyrin IX (disodium) is unique due to its specific side chains and its role as a precursor to both heme and chlorophyll . Other similar compounds include:
Heme: An iron-containing porphyrin that is essential for oxygen transport in hemoglobin.
Chlorophyll: A magnesium-containing porphyrin that plays a crucial role in photosynthesis.
Other Porphyrins: Various porphyrin derivatives with different metal centers and side chains.
Protoporphyrin IX (disodium) stands out due to its versatility and wide range of applications in different fields.
Properties
Molecular Formula |
C34H32N4Na2O4 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H34N4O4.2Na/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;/q;2*+1/p-2 |
InChI Key |
GPRXGEKBQVXWAQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


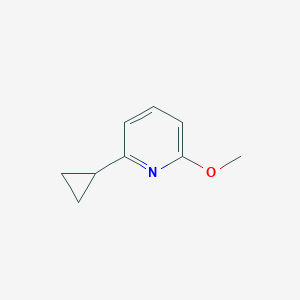
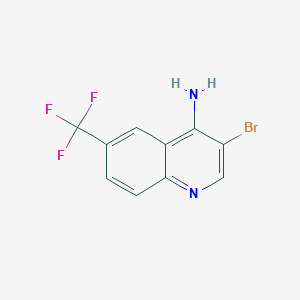
![3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13709594.png)

![Methyl 2-[[5-[2-[(5-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoate](/img/structure/B13709599.png)
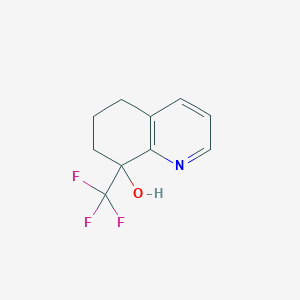
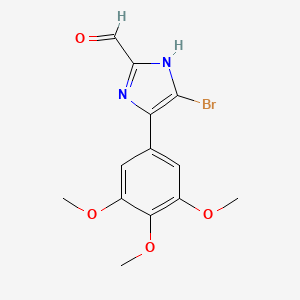

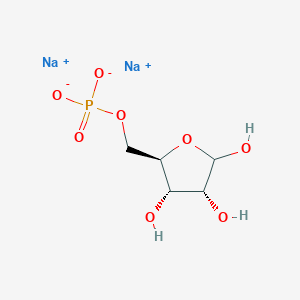
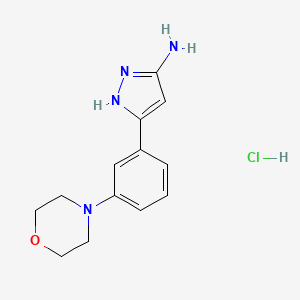
![3-Oxabicyclo[3.1.0]hexan-6-ol](/img/structure/B13709639.png)
